molecular formula C10H13N3O2S B11069973 Carbamic acid, [[(4-methyl-2-pyridinyl)amino]carbonothioyl]-, ethyl ester

Carbamic acid, [[(4-methyl-2-pyridinyl)amino]carbonothioyl]-, ethyl ester

Cat. No.: B11069973
M. Wt: 239.30 g/mol
InChI Key: ARTUHIUFJMPVMV-UHFFFAOYSA-N
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Description

ETHYL N-{[(4-METHYL-2-PYRIDYL)AMINO]CARBOTHIOYL}CARBAMATE is a chemical compound with a complex structure that includes a pyridine ring, an ethyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-{[(4-METHYL-2-PYRIDYL)AMINO]CARBOTHIOYL}CARBAMATE typically involves the reaction of 4-methyl-2-pyridylamine with ethyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow systems to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL N-{[(4-METHYL-2-PYRIDYL)AMINO]CARBOTHIOYL}CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Scientific Research Applications

ETHYL N-{[(4-METHYL-2-PYRIDYL)AMINO]CARBOTHIOYL}CARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL N-{[(4-METHYL-2-PYRIDYL)AMINO]CARBOTHIOYL}CARBAMATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL N-{[(4-METHYL-2-PYRIDYL)AMINO]CARBOTHIOYL}CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

ethyl N-[(4-methylpyridin-2-yl)carbamothioyl]carbamate

InChI

InChI=1S/C10H13N3O2S/c1-3-15-10(14)13-9(16)12-8-6-7(2)4-5-11-8/h4-6H,3H2,1-2H3,(H2,11,12,13,14,16)

InChI Key

ARTUHIUFJMPVMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC1=NC=CC(=C1)C

Origin of Product

United States

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